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This document provides detailed application notes and protocols for the preparation of high-

quality Transmission Electron Microscopy (TEM) samples for the analysis of Aluminum-Copper

(Al-Cu) interfaces. The selection of an appropriate sample preparation technique is critical for

preserving the integrity of the interface and obtaining reliable analytical results. Four major

techniques are covered: Focused Ion Beam (FIB), Electropolishing, Cross-sectional

Mechanical Polishing and Ion Milling, and Ultramicrotomy.

Focused Ion Beam (FIB)
Focused Ion Beam (FIB) is a versatile technique for site-specific TEM sample preparation,

allowing for the extraction of a thin lamella from a precise location of interest at the Al-Cu

interface.[1] This method is particularly advantageous for examining specific features or

defects. However, care must be taken to minimize ion beam-induced damage, especially when

using a Gallium (Ga+) ion source, which can cause amorphization and implantation artifacts in

aluminum alloys.[2] The use of a lower energy cleaning step is crucial to remove the damaged

surface layer.[3]

Quantitative Data for FIB Preparation of Al-Cu Samples

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b14738455?utm_src=pdf-interest
https://www.globalsino.com/EM/page2805.html
https://ywcmatsci.yale.edu/sites/default/files/files/FIB%20manual%20TEM%20sample%20preparation%20SOP.pdf
https://www.alliedhightech.com/Media/Default/BlogPost/news/MST19%20-%20Mechanical%20TEM%20Preparaton%20-%20Pablo%20Mendoza%20-%20Allied%20High%20Tech%20Products%20Inc.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14738455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Protective Layer Deposition

Electron Beam Deposition (Pt) 2 kV, 0.21-1.6 nA
Initial layer to protect the

sample surface.[2]

Ion Beam Deposition (Pt) 30 kV, ~0.23 nA Thicker protective layer.[4]

Bulk Milling (Rough Cut)

Ion Beam Voltage 30 kV
For initial trenching and

material removal.[2]

Ion Beam Current 1-9.4 nA
Higher currents for faster

milling.[2][4]

Lamella Thinning

Ion Beam Voltage 30 kV
For thinning the lamella to ~1

µm.[3]

Ion Beam Current 0.75 nA Intermediate thinning step.[3]

Final Thinning/Cleaning

Ion Beam Voltage 5 kV
To reduce amorphous layer

thickness.[3]

Ion Beam Current 0.21 nA
Gentle cleaning of the sample

surface.[3]

Low-Energy Cleaning 2 kV, 0.15 nA
Final step to minimize surface

damage.[3]

Stage Tilt

Milling Angle 1.0º - 1.2º from parallel
For thinning steps to create a

wedge shape.[3]

Eucentric Tilt 52º
Standard tilt for FIB operations.

[5]
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Protective Layer Deposition:

Deposit a thin layer of platinum (Pt) using an electron beam (2 kV, 0.21-1.6 nA) to protect

the region of interest from ion beam damage.[2]

Follow with a thicker Pt layer using the ion beam (30 kV, ~0.23 nA).[4]

Trench Milling:

Mill two trenches on either side of the region of interest using a high ion beam current

(e.g., 30 kV, 1-9.4 nA).[2][4]

Lamella Extraction (Lift-out):

Perform a "U-cut" to free the bottom and sides of the lamella.

Weld a micromanipulator needle to the lamella.

Cut the remaining attachment and lift the lamella out.

Mounting:

Transfer the lamella to a TEM grid and weld it in place using ion beam-deposited Pt.

Thinning:

Thin the lamella from both sides using a 30 kV ion beam with decreasing current (e.g.,

starting at 0.75 nA).[3] The sample should be tilted slightly (1.0-1.2°) to the beam.[3]

Final Cleaning:

Perform a final thinning and cleaning step at a lower voltage (e.g., 5 kV, 0.21 nA) to reduce

the thickness of the amorphous layer.[3]

A final "polishing" step at an even lower voltage (e.g., 2 kV, 0.15 nA) is recommended to

minimize surface damage.[3]
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Start: Al-Cu Sample

1. Protective Pt Deposition
(Electron & Ion Beam)

2. Trench Milling
(High Current Ion Beam)

3. Lamella Lift-out
(Micromanipulator)

4. Mount on TEM Grid

5. Lamella Thinning
(Decreasing Ion Current)

6. Final Cleaning
(Low kV Ion Beam)

TEM Ready Sample

Click to download full resolution via product page

FIB-SEM experimental workflow.
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Electropolishing is a classic method for preparing large, electron-transparent areas in metallic

samples. For Al-Cu alloys, this technique can produce high-quality samples, but it is crucial to

control the parameters to avoid artifacts such as the formation of a Cu-rich layer on the surface.

[6] This method is not site-specific.

Quantitative Data for Electropolishing of Al-Cu Samples
Parameter Value Notes

Electrolyte Composition
1/3 Nitric Acid (HNO₃) in 2/3

Methanol (CH₃OH)

A common electrolyte for Al

alloys.[6]

Temperature -25 °C to -30 °C

Low temperatures provide

better control over the

polishing rate.[6]

Voltage 15 - 25 V

The optimal voltage depends

on the specific alloy and setup.

[7]

Initial Sample Thickness ~100 µm
Starting thickness of the

punched disk.[8]

Final Sample State Perforated thin foil
Polishing is stopped upon the

appearance of a small hole.

Experimental Protocol for Electropolishing
Sample Pre-thinning:

Mechanically grind the Al-Cu sample to a thickness of approximately 100 µm.[8]

Disk Punching:

Punch out a 3 mm diameter disk from the thinned sample.

Electrolyte Preparation:

Prepare the electrolyte solution of 1 part nitric acid to 2 parts methanol. Cool the solution

to between -25 °C and -30 °C in the electropolishing apparatus.[6]
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Electropolishing:

Mount the 3 mm disk in the sample holder of a twin-jet electropolisher.

Apply a voltage in the range of 15-25 V.[7]

The process is complete when a small hole is detected by the instrument's optical sensor.

Cleaning:

Immediately after perforation, rinse the sample thoroughly with methanol to remove any

residual electrolyte.

Carefully handle the fragile, thinned sample.
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Start: Bulk Al-Cu Sample

1. Mechanical Pre-thinning
(~100 µm)

2. Punch 3mm Disk

3. Twin-Jet Electropolishing
(HNO3/Methanol, -25°C, 15-25V)

4. Stop at Perforation

5. Rinse with Methanol

TEM Ready Sample

Click to download full resolution via product page

Electropolishing experimental workflow.

Cross-sectional Mechanical Polishing and Ion
Milling
This technique involves creating a cross-section of the Al-Cu interface by gluing two pieces of

the sample face-to-face, followed by mechanical polishing to a thickness of a few micrometers,

and a final thinning to electron transparency using a broad beam of low-energy ions.
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Quantitative Data for Mechanical Polishing and Ion
Milling of Al-Cu Samples

Parameter Value Notes

Mechanical Polishing

Abrasive Grit Sizes 30, 15, 9, 6, 3, 1, 0.1 µm
Sequential polishing with

decreasing grit size.[1]

Final Polished Thickness 10 - 15 µm Before ion milling.[1]

Ion Milling

Ion Source Argon (Ar+)
Commonly used for broad

beam ion milling.

Ion Beam Voltage 4 keV Initial milling voltage.[1]

Incident Angle 4° Initial milling angle.[1]

Final Cleaning Voltage < 1 keV
To remove the amorphized

layer.

Final Cleaning Angle Lower angle For final surface polishing.

Experimental Protocol for Mechanical Polishing and Ion
Milling

Sample Sectioning and Bonding:

Cut two pieces of the Al-Cu sample containing the interface of interest.

Glue the two pieces face-to-face with a suitable epoxy.

Slicing and Mounting:

Cut a thin slice from the bonded sample, perpendicular to the interface.

Mount the slice on a support grid.
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Mechanical Polishing:

Mechanically polish the cross-section using a series of abrasive papers or diamond

lapping films with progressively finer grit sizes (e.g., from 30 µm down to 0.1 µm).[1]

Continue polishing until the sample thickness is approximately 10-15 µm.[1]

Dimpling (Optional):

Create a dimple in the center of the sample to reduce the amount of material that needs to

be removed by ion milling.

Ion Milling:

Place the sample in an ion milling system.

Mill both sides of the sample with Ar+ ions at an energy of around 4 keV and an incident

angle of 4°.[1]

Continue milling until a small hole appears at the interface.

Final Low-Energy Milling:

Perform a final milling step at a lower energy (<1 keV) and a shallower angle to remove

any amorphous layers created during the higher-energy milling.
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Start: Al-Cu Sample

1. Bond Samples Face-to-Face

2. Slice Cross-Section

3. Mount on Grid

4. Mechanical Polishing
(to 10-15 µm)

5. Ar+ Ion Milling
(~4 keV, 4°)

6. Low-Energy Ion Milling
(<1 keV)

TEM Ready Sample

Click to download full resolution via product page

Mechanical Polishing and Ion Milling workflow.

Ultramicrotomy
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Ultramicrotomy can be used to prepare thin sections of soft metals and alloys like aluminum.[9]

This technique involves cutting ultra-thin slices (50-100 nm) from a block of the sample using a

diamond knife. For Al-Cu alloys, embedding the sample in a resin is necessary to provide

support during sectioning.

Quantitative Data for Ultramicrotomy of Al-Cu Samples
Parameter Value Notes

Embedding

Resin Type Epoxy or acrylic resin
Provides necessary support for

sectioning.[10]

Trimming

Block Face Size ~1-2 mm in diameter For optimal sectioning.[6]

Sectioning

Knife Type Diamond knife
Essential for cutting metallic

samples.[10]

Section Thickness 50 - 100 nm
For electron transparency in

TEM.[10]

Cutting Speed 0.5 - 1.5 mm/s
Varies depending on the

sample and resin hardness.[6]

Collection

Collection Medium Water
Sections are floated on a water

bath.[10]

Experimental Protocol for Ultramicrotomy
Sample Preparation and Embedding:

Excise a small piece of the Al-Cu sample containing the interface.

Dehydrate the sample if necessary.
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Embed the sample in a suitable resin (e.g., epoxy) and allow it to fully cure.[10]

Trimming:

Trim the embedded sample block to create a small, flat face (~1-2 mm in diameter) that

exposes the Al-Cu interface.[6] The face is often trimmed into a trapezoid shape.

Sectioning:

Mount the trimmed block in the ultramicrotome.

Use a diamond knife to cut thin sections (50-100 nm) from the block face.[10] The cutting

speed should be slow and consistent (e.g., 0.5-1.5 mm/s).[6]

Section Collection:

The thin sections will float onto the surface of a water bath attached to the knife.

Carefully collect the sections onto a TEM grid.

Drying:

Allow the grids to dry completely before inserting them into the TEM.
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Start: Small Al-Cu Sample

1. Embed in Resin

2. Trim Block Face

3. Sectioning with Diamond Knife
(50-100 nm)

4. Collect Sections on TEM Grid

5. Dry Sample

TEM Ready Sample

Click to download full resolution via product page

Ultramicrotomy experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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